Oxane-4-sulfonyl fluoride

説明

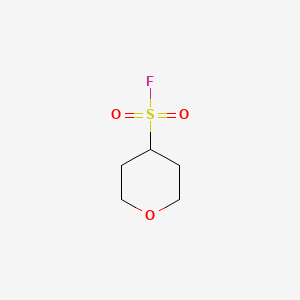

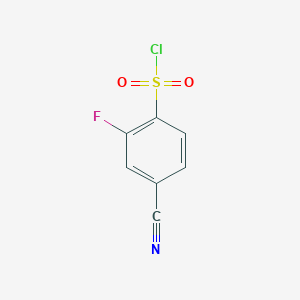

Oxane-4-sulfonyl fluoride is a chemical compound with the CAS Number: 1334148-27-4 . It has a molecular weight of 168.19 .

Synthesis Analysis

Sulfonyl fluorides, including Oxane-4-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . Other methods for the preparation of sulfonyl fluorides have also been reported, including conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .Molecular Structure Analysis

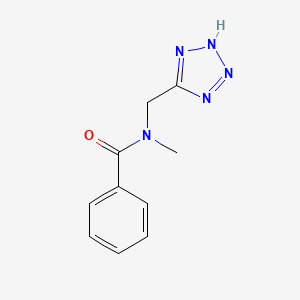

The IUPAC name for Oxane-4-sulfonyl fluoride is tetrahydro-2H-pyran-4-sulfonyl fluoride . The Inchi Code for this compound is 1S/C5H9FO3S/c6-10(7,8)5-1-3-9-4-2-5/h5H,1-4H2 .Chemical Reactions Analysis

Sulfonyl fluorides, including Oxane-4-sulfonyl fluoride, are known to react with several nucleophilic residues in protein binding sites, including tyrosine, lysine, serine, and threonine . Aryl sulfonyl fluorides possess sufficient aqueous stability and binding site dependent amino acid reactivity that makes the weak electrophile ideal for applications in chemical biology and covalent chemical probe development .Physical And Chemical Properties Analysis

Oxane-4-sulfonyl fluoride has a molecular weight of 168.19 . More detailed physical and chemical properties are not available in the search results.科学的研究の応用

Environmental and Industrial Applications

Environmental Persistence and Human Exposure : Oxane-4-sulfonyl fluoride, in the form of perfluorooctane sulfonyl fluoride (POSF), is a significant contributor to environmental and human fluorochemical contamination. It was used extensively in commercial products like textiles and food-contact materials. The phase-out of POSF production around 2000-2002 led to a decrease in human serum levels of related pollutants, suggesting that exposure to POSF-based materials was a major source of contamination prior to this period (D’eon & Mabury, 2011).

Application in Organic Synthesis : Nonafluorobutanesulfonates, structurally related to perfluoroalkane-sulfonates like oxane-4-sulfonyl fluoride, are used as intermediates in transition metal-catalyzed reactions in organic synthesis. These compounds have shown numerous advantages over traditionally used reagents in various chemical transformations (Hoegermeier & Reissig, 2009).

Microbial Degradation Studies : Microbial degradation of polyfluoroalkyl chemicals like oxane-4-sulfonyl fluoride is crucial for understanding their environmental fate. These studies help in evaluating the biodegradability of such chemicals and their transformation into more environmentally persistent compounds (Liu & Mejia Avendaño, 2013).

Alternatives to Long-Chain Perfluoroalkyl Acids : Research on fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs), to which oxane-4-sulfonyl fluoride is related, indicates a need for more accessible information to facilitate risk assessment and management. This highlights the importance of transparency and data availability in environmental risk management of such chemicals (Wang et al., 2013).

Analytical Methods for Environmental Samples : Analytical methods have been developed to distinguish compounds in industrial derivatives, such as oil sands process waters, from natural weathering products. These methods are crucial for understanding the environmental impact of industrial activities and for the characterization of chemical additives like oxane-4-sulfonyl fluoride (Headley et al., 2013).

Metabolic and Pharmaceutical Aspects : Understanding the metabolic pathways and pharmaceutical implications of fluorinated compounds like oxane-4-sulfonyl fluoride is essential for drug design and assessing their environmental and health impacts. Studies on fluorinated molecules help in understanding their effects on metabolic pathways and the disposition of fluorinated drugs (Johnson et al., 2020).

作用機序

Target of Action

Oxane-4-sulfonyl fluoride is a type of sulfonyl fluoride, a class of compounds that have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . They are known to interact with a variety of biological targets, including proteins .

Mode of Action

The mode of action of Oxane-4-sulfonyl fluoride involves the formation of a stable covalent linkage between a protein and its interacting biomolecule . This transformative process converts the transient and reversible protein-biomolecule interaction into a stable binding complex . The compound achieves this through a process known as Sulfur (VI) Fluoride Exchange (SuFEx), a new generation of click chemistry .

Biochemical Pathways

Sulfonyl fluorides, including Oxane-4-sulfonyl fluoride, affect various biochemical pathways. They are involved in the synthesis of diverse functionalized sulfonyl fluorides . They can also form amino-oxetanes by an alternative pathway to the established SuFEx (sulfonyl–fluoride exchange) click reactivity .

Pharmacokinetics

Sulfonyl fluorides, in general, are known for their balance of reactivity and stability . This balance is particularly attractive for applications in medicinal chemistry and chemical biology, as it impacts the bioavailability of these compounds .

Result of Action

The result of Oxane-4-sulfonyl fluoride’s action is the formation of a stable binding complex between a protein and its interacting biomolecule . This allows for the subsequent pull-down assay to identify unknown interactors . The compound’s action thus facilitates the investigation of protein-biomolecule interactions and aids in new therapeutic development .

Action Environment

The action of Oxane-4-sulfonyl fluoride, like other sulfonyl fluorides, is influenced by environmental factors. These compounds are relatively latent towards biological nucleophiles . Upon binding with other biological targets, they can react with a nucleophile on the target via sufex, irreversibly cross-linking the interacting biomolecules .

将来の方向性

Recent advances in the synthesis of sulfur (VI)-fluorides have enabled incredible growth in their application in biomolecular chemistry . This includes the development of new synthetic strategies to synthesize and react S (VI) fluorides . These advances are expected to influence the future rational design of SuFEx probes for a multitude of applications in chemical biology and drug discovery .

特性

IUPAC Name |

oxane-4-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO3S/c6-10(7,8)5-1-3-9-4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOECGOQFZUPHLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxane-4-sulfonyl fluoride | |

CAS RN |

1334148-27-4 | |

| Record name | oxane-4-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid](/img/structure/B1423435.png)

![methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B1423437.png)

![2-Chloro-5-[(methylsulfanyl)methyl]aniline](/img/structure/B1423441.png)

![2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1423442.png)

![methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B1423451.png)